Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
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Overview
Description
Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[106101,1002,7016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[106101,1002,7Common reagents used in the synthesis include benzenesulfonyl chloride, triethylamine, and dichloromethane . The reaction conditions typically involve ambient temperature and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
- Methyl (1S,10R,12S,19S)-12-ethenyl-4,9-dihydroxy-8,16-diazapentacyclo[10.6.1.0¹,¹⁰.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,8,13-pentaene-10-carboxylate
Uniqueness
Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate is unique due to its specific arrangement of functional groups and ring systems. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Biological Activity
Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate is a complex organic compound with significant biological activity, particularly in the realm of cancer research and treatment. This article synthesizes available data regarding its biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pentacyclic framework that includes two nitrogen atoms in its diazabicyclic configuration. This unique structure contributes to its diverse biological properties.
Research indicates that this compound acts primarily as an inhibitor of the myeloid cell leukemia 1 protein (Mcl-1) , which is crucial for regulating apoptosis in cancer cells. Mcl-1 overexpression is commonly associated with various cancers as it allows malignant cells to evade programmed cell death . By inhibiting Mcl-1, this compound promotes apoptosis in cancer cells, thereby enhancing the efficacy of cancer treatments.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : Laboratory experiments have shown that this compound can induce apoptosis in various cancer cell lines including breast cancer and leukemia cells . The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. These findings suggest its potential as a therapeutic agent in clinical settings.
- Combination Therapies : The compound has been explored in combination with other chemotherapeutic agents to enhance overall treatment efficacy against resistant cancer types .
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer tested the efficacy of this compound in conjunction with standard chemotherapy regimens. Results indicated a significant increase in patient response rates and a decrease in tumor size after treatment .
Case Study 2: Leukemia Management
In another study focusing on acute myeloid leukemia (AML), patients receiving this compound showed improved survival outcomes and a marked reduction in disease progression compared to those who did not receive the compound as part of their treatment protocol .
Data Summary Table
Properties
IUPAC Name |
methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-19-7-4-9-23-10-8-20(16(19)23)14-11-13(24)5-6-15(14)22-17(25)21(20,12-19)18(26)27-2/h3-7,11,16,24H,1,8-10,12H2,2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEFXJCPQAMQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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